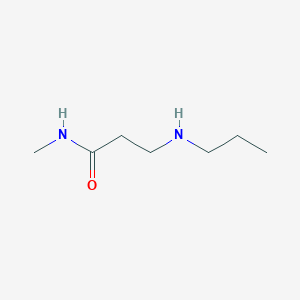
N-Methyl-3-(propylamino)propanamide
Übersicht
Beschreibung
N-Methyl-3-(propylamino)propanamide, also known as NMP, is an organic compound with a wide range of applications in scientific research. It has been used in various fields such as medicinal chemistry, drug development, and biochemistry. NMP is a versatile compound that can be used as a reactant in organic synthesis, a catalyst in organic reactions, and a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
N-Methyl-3-(propylamino)propanamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
Molecular Biology
In molecular biology, this amide compound serves as a reagent in the synthesis of more complex molecules. It’s used to modify nucleic acids or proteins, which can be crucial for experiments involving gene expression and regulation studies .
Pharmacology
Due to its structural properties, N-Methyl-3-(propylamino)propanamide may be involved in the development of new pharmacological agents. Its amide bond and alkyl chain could interact with biological membranes or act as a precursor in the synthesis of potential medications .
Organic Synthesis
This compound is also significant in organic synthesis. It can act as a building block for the creation of various organic compounds, including polymers or other amide derivatives with industrial or pharmaceutical applications .
Chemical Analysis
N-Methyl-3-(propylamino)propanamide: can be used as a standard or reference material in chemical analysis. Its known properties allow researchers to calibrate instruments or validate analytical methods, ensuring accuracy in experimental results .
Biochemical Assays
In biochemical assays, it’s used to investigate enzyme activities, receptor-ligand interactions, and other biochemical pathways. Its role can be pivotal in understanding disease mechanisms or screening for bioactive compounds .
Material Science
The compound’s properties might be exploited in material science for the development of novel materials with specific characteristics, such as enhanced durability or controlled biodegradability .
Environmental Science
Lastly, N-Methyl-3-(propylamino)propanamide could be used in environmental science research to study its degradation products or its impact on ecosystems, contributing to the assessment of chemical safety and environmental risks .
Wirkmechanismus
Target of Action
The primary targets of N-Methyl-3-(propylamino)propanamide are currently unknown
Pharmacokinetics
It is known that the compound is a liquid at room temperature, and it has a predicted boiling point of 2888° C at 760 mmHg and a predicted density of 09 g/cm^3 . These properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of N-Methyl-3-(propylamino)propanamide’s action are currently unknown . As more research is conducted and more is learned about its targets and mode of action, it will be possible to describe these effects in more detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how N-Methyl-3-(propylamino)propanamide interacts with its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
N-methyl-3-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-9-6-4-7(10)8-2/h9H,3-6H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELTSVUBDBKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(propylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




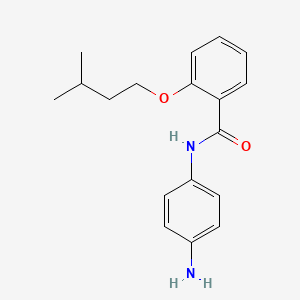

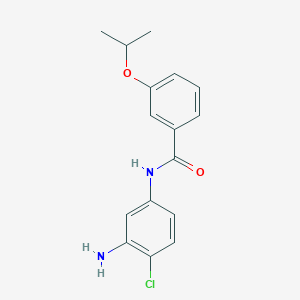
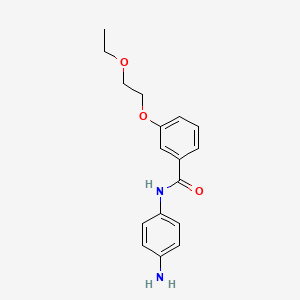
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)
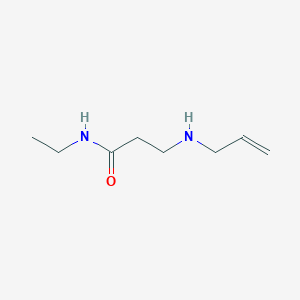
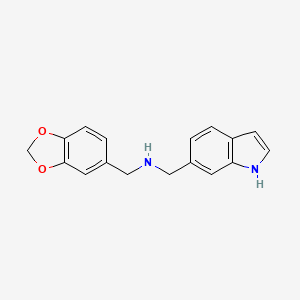
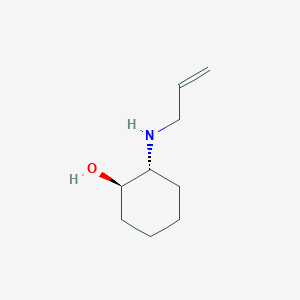


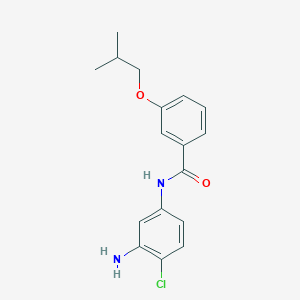
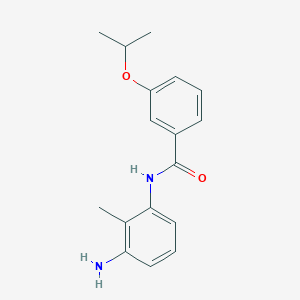
![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)